1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-N-methyl-
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Overview
Description
1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-N-methyl- is a complex organic compound with the molecular formula C16H12ClN5O4S . This compound is known for its vibrant color and is often used in various industrial applications, particularly in the field of dyes and pigments.
Preparation Methods
The synthesis of 1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-N-methyl- typically involves a multi-step process. The initial step often includes the diazotization of 2-chloro-4-nitroaniline, followed by coupling with 6-amino-1-naphthalenesulfonamide . The reaction conditions usually require acidic or basic environments to facilitate the diazotization and coupling reactions. Industrial production methods may involve large-scale reactors and precise control of temperature and pH to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-N-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium dithionite, resulting in the cleavage of the azo bond.
Scientific Research Applications
1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-N-methyl- has several scientific research applications:
Chemistry: It is used as a dye intermediate and in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is widely used in the production of dyes, pigments, and other colorants.
Mechanism of Action
The mechanism of action of 1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-N-methyl- involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The azo group plays a crucial role in its activity, as it can undergo reduction to form active metabolites that exert their effects .
Comparison with Similar Compounds
1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-N-methyl- can be compared with other similar compounds, such as:
1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-: This compound lacks the N-methyl group, which may affect its chemical properties and reactivity.
1-Naphthalenesulfonamide, 5-(acetyloxy)-N-[4-(diethylamino)-2-methylphenyl]-: This compound has different substituents, leading to variations in its chemical behavior and applications.
The uniqueness of 1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-N-methyl- lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for various specialized applications .
Properties
CAS No. |
3843-41-2 |
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Molecular Formula |
C17H14ClN5O4S |
Molecular Weight |
419.8 g/mol |
IUPAC Name |
6-amino-5-[(2-chloro-4-nitrophenyl)diazenyl]-N-methylnaphthalene-1-sulfonamide |
InChI |
InChI=1S/C17H14ClN5O4S/c1-20-28(26,27)16-4-2-3-12-11(16)6-7-14(19)17(12)22-21-15-8-5-10(23(24)25)9-13(15)18/h2-9,20H,19H2,1H3 |
InChI Key |
GPBGNHRBAZSRJF-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC2=C1C=CC(=C2N=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl)N |
Origin of Product |
United States |
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